molecular formula C12H15ClF2O2 B14052105 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene

Cat. No.: B14052105
M. Wt: 264.69 g/mol
InChI Key: VWDSXEYQHUTJBB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and an ethoxy group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane, 2-(difluoromethoxy)benzene, and 5-ethoxybenzene.

    Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reactions.

    Coupling Reactions:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, amines, thiols.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-iodobenzene

Uniqueness

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-ethoxybenzene is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-10-5-6-11(17-12(14)15)9(8-10)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

VWDSXEYQHUTJBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(F)F)CCCCl

Origin of Product

United States

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